molecular formula C5H3ClN4 B582432 4-Chloroimidazo[2,1-f][1,2,4]triazine CAS No. 1206825-03-7

4-Chloroimidazo[2,1-f][1,2,4]triazine

Cat. No.: B582432
CAS No.: 1206825-03-7
M. Wt: 154.557
InChI Key: FNGVVEJUMKPTSK-UHFFFAOYSA-N
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Description

4-Chloroimidazo[2,1-f][1,2,4]triazine is a heterocyclic compound characterized by its fused ring structure, which includes an imidazole ring and a triazine ring

Scientific Research Applications

4-Chloroimidazo[2,1-f][1,2,4]triazine has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for developing kinase inhibitors and other therapeutic agents.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.

    Biological Research: It serves as a tool for studying enzyme interactions and cellular pathways.

    Industrial Applications: Used in the synthesis of advanced polymers and other industrial chemicals.

Safety and Hazards

The safety data sheet for “4-Chloroimidazo[2,1-f][1,2,4]triazine” indicates that it is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Precautions for safe handling include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroimidazo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyanogen chloride, followed by cyclization to form the desired triazine ring. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloroimidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions include various substituted imidazo[2,1-f][1,2,4]triazine derivatives, which can have different functional groups attached to the core structure.

Mechanism of Action

The mechanism of action of 4-Chloroimidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases in the case of medicinal applications. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells, making it a valuable compound in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar applications in kinase inhibition.

    Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.

    Triazolo[1,5-a]pyridine: Used in the synthesis of various bioactive compounds.

Uniqueness

4-Chloroimidazo[2,1-f][1,2,4]triazine is unique due to its specific chlorine substitution, which allows for versatile chemical modifications. This makes it a valuable building block in the synthesis of diverse derivatives with potential therapeutic and industrial applications.

Properties

IUPAC Name

4-chloroimidazo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-5-7-1-2-10(5)9-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGVVEJUMKPTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671985
Record name 4-Chloroimidazo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206825-03-7
Record name 4-Chloroimidazo[2,1-f][1,2,4]triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206825-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloroimidazo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 1-amino-1H-imidazole-2-carboxylate (C-4) (800 mg, 5.16 mmol, 1.0 eq) and formamidine acetate (2.68 g, 25.78 mmol, 5.0 eq) in EtOH (100 mL) is stirred at reflux overnight. The resulting mixture is cooled to RT. The solid is collected by filtration, rinsed with EtOH (3×2 mL) and petroleum ether (2 mL×3), and then dried in vacuo to afford the product, imidazo[1,2-f][1,2,4]triazin-4-ol (C-5). Imidazo[1,2-f][1,2,4]triazin-4-ol (C-5) (400 mg, 2.94 mmol, 1.0 eq) is dissolved in POCl3 (10 mL, 109.2 mmol, 37.1 eq) and the resulting mixture is stirred at reflux for 2 h. The mixture is concentrated in vacuo to remove POCl3. The residue is poured into ice water (30 mL) and neutralized with saturated aqueous NaHCO3 solution to adjust the pH to 6-7 while keeping the temperature below 5° C. The mixture is extracted with ethyl acetate (30 mL×4). The combined organic layers are washed with brine, dried over Na2SO4 and filtered. The filtrate is concentrated in vacuo and the residue is purified by flash column chromatography on silica gel (16% ethyl acetate in petro ether) to afford the product, 4-chloroimidazo[1,2-f][1,2,4]triazine (C-6).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

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